2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide
CAS No.: 950470-60-7
Cat. No.: VC4398326
Molecular Formula: C20H18N4O3S2
Molecular Weight: 426.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950470-60-7 |
|---|---|
| Molecular Formula | C20H18N4O3S2 |
| Molecular Weight | 426.51 |
| IUPAC Name | 2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-phenylacetamide |
| Standard InChI | InChI=1S/C20H18N4O3S2/c1-2-24-16-11-7-6-10-15(16)19-17(29(24,26)27)12-21-20(23-19)28-13-18(25)22-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,22,25) |
| Standard InChI Key | DRUVSAZHBIBZSX-UHFFFAOYSA-N |
| SMILES | CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=CC=C4 |
Introduction
The compound 2-({9-ethyl-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-phenylacetamide is a complex organic molecule featuring a tricyclic core structure with multiple functional substituents. It belongs to the class of sulfur-containing organic compounds, which are notable for their potential applications in medicinal chemistry and material science.
Structural Characteristics
This compound is characterized by its intricate molecular structure, which includes a tricyclic framework with sulfur and nitrogen atoms. The presence of these heteroatoms contributes to its complexity and potential biological activities. The structural data can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Tricyclic Core | Contains sulfur and nitrogen atoms |
| Functional Groups | Includes acetamide and sulfanyl groups |
| Molecular Formula | Not explicitly provided in the search results |
Synthesis Methods
The synthesis of such complex molecules typically involves several steps, including cyclization reactions and the formation of specific functional groups. Common reagents might include thioacetic acid for thioamide formation, and various catalysts to facilitate cyclization. Reaction conditions such as temperature and solvent choice are crucial for optimizing yields and purity.
Potential Applications
Compounds with similar structures have shown potential in pharmacological studies due to their unique chemical properties. They can participate in various chemical reactions typical for sulfur-containing organic compounds, which may require controlled conditions to prevent degradation or unwanted side reactions.
Comparison with Similar Compounds
Similar compounds, such as those featuring thiazole or triazatricyclo moieties, have been studied for their biological activities, including antimicrobial properties and potential roles as enzyme inhibitors. These compounds often exhibit complex interactions with biological targets, influencing various biochemical pathways.
Future Research Directions:
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Synthesis Optimization: Developing efficient synthesis protocols to improve yield and purity.
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Biological Assays: Conducting in vitro and in vivo studies to assess potential biological activities.
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Computational Modeling: Using molecular docking and simulation techniques to predict interactions with biological targets.
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